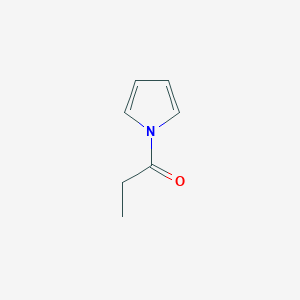

1-(1H-Pyrrol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-pyrrol-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPDMYXDYJNNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468633 | |

| Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-16-1 | |

| Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrrol-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(1H-Pyrrol-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials, including conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Heterocycle Influence : Pyrazole-containing analogs exhibit stronger chelation capabilities compared to pyrrole derivatives, making them suitable for metal-organic frameworks .

Catalytic Coupling Efficiency : Electron-deficient aryl ketones (e.g., halogenated propan-1-ones) achieve higher coupling yields with NHPI due to enhanced electrophilicity .

Q & A

What are the recommended synthetic methods for 1-(1H-Pyrrol-1-yl)propan-1-one in laboratory settings?

Level : Basic

Answer :

The synthesis of this compound and its derivatives typically involves functionalization of the pyrrole ring or ketone group. Key methodologies include:

- Bromination : Reacting 1-(1H-Pyrrol-1-yl)ethan-1-one with bromine in acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

- Multi-step synthesis : For structurally related compounds (e.g., 2,2-dimethyl derivatives), intermediates like 1-(2-cyanoethyl)pyrrole may undergo hydrolysis or catalytic hydrogenation .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25–40°C | 85–91 | |

| Hydrolysis of nitriles | H₂O, H⁺ (acidic conditions) | 70–78 | |

| Catalytic hydrogenation | H₂, Pd/C, THF | 65–75 |

What safety protocols should be followed when handling this compound?

Level : Basic

Answer :

Safety measures are critical due to the compound’s potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Waste disposal : Segregate chemical waste and consult certified disposal services to mitigate environmental risks .

Note : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Level : Advanced

Answer :

Optimization requires systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for bromination .

- Temperature control : Elevated temperatures (40–50°C) improve kinetics but may require reflux setups to avoid side reactions .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations involving pyrrole derivatives .

- Monitoring : Employ TLC or HPLC to track reaction progress and purity .

Key Consideration : Pilot small-scale reactions (<1 g) to identify optimal conditions before scaling up.

How should discrepancies in reported biological activities of this compound derivatives be resolved?

Level : Advanced

Answer :

Conflicting bioactivity data (e.g., antibacterial vs. inactive results) can arise from:

- Structural variations : Minor substituent changes (e.g., methyl groups, halogens) significantly alter interactions with biological targets .

- Assay conditions : Standardize protocols (e.g., MIC values, bacterial strains) to ensure comparability.

- Mechanistic studies : Use computational modeling (e.g., molecular docking) to predict binding affinities and validate with in vitro assays .

Example : A derivative with a 2,2-dimethyl group showed antibacterial activity against S. aureus (MIC = 32 µg/mL), but analogs lacking this group were inactive, highlighting the role of steric effects .

What computational tools are recommended for analyzing the molecular interactions of this compound?

Level : Advanced

Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .

- Software : Gaussian, GROMACS, or AutoDock for energy minimization and binding affinity calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.